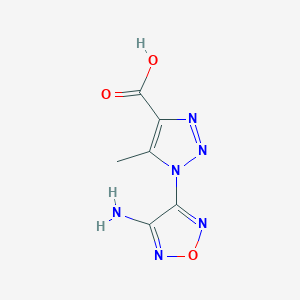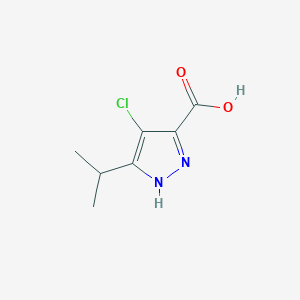
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (AMTCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMTCA is a heterocyclic compound that consists of a triazole ring, an oxadiazole ring, and a carboxylic acid group.
作用机制
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms, cancer cells, and viruses.
Biochemical and Physiological Effects:
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which leads to the inhibition of the growth and replication of microorganisms, cancer cells, and viruses. Additionally, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of abnormal cells from the body.
实验室实验的优点和局限性
One advantage of using 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its broad-spectrum antimicrobial activity. It has been found to inhibit the growth of various microorganisms, which makes it a potential candidate for the development of new antimicrobial agents. However, one limitation of using 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
未来方向
There are several future directions for the research of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. One direction is to explore its potential as a new antimicrobial agent. Another direction is to investigate its anticancer properties and its potential as a new cancer therapy. Additionally, further studies are needed to determine the mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and to identify potential side effects and toxicity.
合成方法
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with methyl isocyanate, followed by the reaction of the resulting intermediate with sodium azide. The final product is obtained by the reaction of the resulting intermediate with acetic anhydride.
科学研究应用
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antiviral properties. 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit cytotoxic activity against cancer cells and to inhibit the replication of viruses.
属性
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O3/c1-2-3(6(13)14)8-11-12(2)5-4(7)9-15-10-5/h1H3,(H2,7,9)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBUNFJOVJMORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331239 | |
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
312496-14-3 | |
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2934731.png)






![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)
![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)
![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)
![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)
